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molecular formula C15H13I B124527 2-iodo-9,9-dimethyl-9H-fluorene CAS No. 144981-85-1

2-iodo-9,9-dimethyl-9H-fluorene

Cat. No. B124527
M. Wt: 320.17 g/mol
InChI Key: DVLSJPCXPNKPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735720B2

Procedure details

20 parts of 2-iodofluorene was dissolved in a mixed solution of 114 parts of dimethyl sulfoxide (DMSO) and 23 parts of tetrahydrofuran (THF), and the thus obtained mixture was then stirred at 25° C. for 10 minutes. Thereafter, while stirring, 8.7 parts of potassium-tert-butoxide was added to the mixture. Twenty minutes later, 13.2 parts of methyl iodide was added to the mixture, and further twenty minutes later, 8.7 parts of potassium-tert-butoxide was added thereto. Further, twenty minutes later, 13.2 parts of methyl iodide was added thereto, and the obtained mixture was then stirred at 25° C. for 2 hours. After completion of the stirring, the THF was distilled away from the reaction solution, and it was then extracted with toluene-water. The toluene phase was dried over magnesium sulfate, and the toluene was then distilled away, thereby obtaining a brown tarry solid. This brown tarry solid was separated and purified by column chromatography (hexane-ethyl acetate) to obtain 21 parts of 9,9-dimethyl-2-iodofluorene in the form of a colorless crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
114
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3C(=[CH:7][CH:8]=[CH:9][CH:10]=3)C[C:4]=2[CH:3]=1.[CH3:15][C:16]([CH3:19])([O-])[CH3:17].[K+].CI>CS(C)=O.O1CCCC1>[CH3:15][C:16]1([CH3:19])[C:4]2[CH:3]=[C:2]([I:1])[CH:14]=[CH:13][C:12]=2[C:11]2[C:17]1=[CH:7][CH:8]=[CH:9][CH:10]=2 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=2CC3=CC=CC=C3C2C=C1
Name
114
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the thus obtained mixture was then stirred at 25° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Thereafter, while stirring
STIRRING
Type
STIRRING
Details
the obtained mixture was then stirred at 25° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
After completion of the stirring, the THF was distilled away from the reaction solution, and it
EXTRACTION
Type
EXTRACTION
Details
was then extracted with toluene-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene phase was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the toluene was then distilled away
CUSTOM
Type
CUSTOM
Details
obtaining a brown tarry solid
CUSTOM
Type
CUSTOM
Details
This brown tarry solid was separated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1(C2=CC=CC=C2C=2C=CC(=CC12)I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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